Hydrogen Bond Donor Count: N-Methyl Substitution Eliminates the NH Donor, Altering Solubility, Crystal Packing, and Pharmacokinetic Surrogate Parameters
The target compound bears zero hydrogen bond donors (HBD = 0), whereas its direct NH analog tert-butyl (4-acetylphenyl)carbamate (CAS 232597-42-1) contains one HBD (the carbamate NH) . This difference is reflected in the compounds' distinct melting ranges: the target compound melts at approximately 180–186 °C, while the non-methylated analog melts at 137–138 °C—a difference of at least 42 °C that indicates fundamentally different intermolecular interactions in the solid state . In silico LogP values further distinguish the two: the target compound has a reported LogP of 2.31–3.26 across sources, whereas the NH analog has a LogP of 2.67–3.31 . The net effect of N-methylation on lipophilicity in this scaffold is a measurable reduction in computed LogP (ΔLogP ≈ −0.3 to −0.4 log units), which runs counter to the default expectation that N-methylation universally increases lipophilicity . The absence of the HBD also implies that the target compound cannot engage as a hydrogen bond donor in receptor binding or crystal nucleation, a factor that may be exploited or must be accounted for depending on the downstream application.
| Evidence Dimension | Hydrogen Bond Donor Count; Melting Point; Computed Lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; Melting Point = 180–186 °C (observed); LogP = 2.31 (Fluorochem)–3.26 (Chemsrc) |
| Comparator Or Baseline | tert-Butyl (4-acetylphenyl)carbamate (CAS 232597-42-1): HBD = 1; Melting Point = 137–138 °C; LogP = 2.67 (Hit2Lead)–3.31 (Molwiki) |
| Quantified Difference | ΔHBD = −1 (elimination of NH donor); ΔMelting Point ≥ +42 °C; ΔLogP ≈ −0.3 to −0.4 (target compound slightly less lipophilic) |
| Conditions | Melting points from vendor-reported experimental data; LogP values from in silico predictions (ALOGPS/consensus models) reported by commercial databases. |
Why This Matters
For procurement decisions, the HBD count directly governs solubility behavior, crystallinity, and the compound's suitability for applications where hydrogen bonding must be either avoided (e.g., blood–brain barrier penetration optimization) or exploited (e.g., co-crystal engineering).
